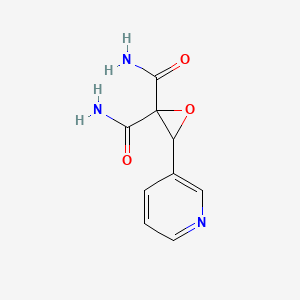
3-(3-pyridinyl)-2,2-oxiranedicarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-pyridinyl)-2,2-oxiranedicarboxamide, also known as POCA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. POCA is a member of the oxirane family and has a unique structure that makes it a promising candidate for drug development.
Wissenschaftliche Forschungsanwendungen
3-(3-pyridinyl)-2,2-oxiranedicarboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-cancer properties by inducing cell death in cancer cells. Additionally, this compound has been found to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of antimicrobial agents.
Wirkmechanismus
The mechanism of action of 3-(3-pyridinyl)-2,2-oxiranedicarboxamide is not fully understood. However, it is believed to act by inducing oxidative stress in cells, leading to cell death. This compound has also been shown to inhibit the activity of certain enzymes involved in DNA replication, which may contribute to its anti-cancer properties.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been found to inhibit the growth of bacterial and fungal cells by disrupting their cell membranes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-(3-pyridinyl)-2,2-oxiranedicarboxamide in lab experiments is its potency. It has been found to be effective at low concentrations, making it a cost-effective option for researchers. However, one limitation is that this compound is not very water-soluble, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 3-(3-pyridinyl)-2,2-oxiranedicarboxamide. One area of interest is its potential as an antimicrobial agent. Further studies are needed to determine its effectiveness against a wider range of bacteria and fungi. Additionally, research on the mechanism of action of this compound could lead to the development of more targeted therapies for cancer. Finally, the development of more water-soluble forms of this compound could expand its potential applications in research.
In conclusion, this compound is a promising compound with potential therapeutic applications in the fields of cancer treatment and antimicrobial agents. Further research is needed to fully understand its mechanism of action and to explore its potential in these areas.
Synthesemethoden
3-(3-pyridinyl)-2,2-oxiranedicarboxamide can be synthesized through a multi-step process involving the reaction of 3-pyridinecarboxylic acid with oxalyl chloride to form 3-pyridinyl-2-oxoacetyl chloride. This intermediate is then reacted with ethylene diamine to form this compound.
Eigenschaften
IUPAC Name |
3-pyridin-3-yloxirane-2,2-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O3/c10-7(13)9(8(11)14)6(15-9)5-2-1-3-12-4-5/h1-4,6H,(H2,10,13)(H2,11,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXBXKUKQPTVARI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2C(O2)(C(=O)N)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[5-chloro-2-(1-piperidinylcarbonyl)phenoxy]-1-(3,5-difluorobenzyl)piperidine](/img/structure/B5016461.png)
![8-(2,4-dimethoxyphenyl)-8,10,11,12-tetrahydrobenzo[a]-4,7-phenanthrolin-9(7H)-one](/img/structure/B5016470.png)
![N-(5-chloro-2-pyridinyl)-2-[(5-methyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5016473.png)
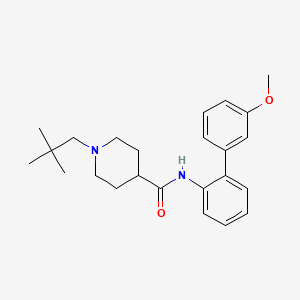
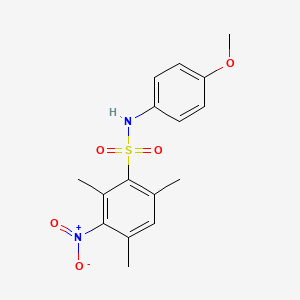
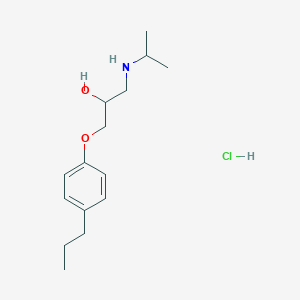
![(3R*,4R*)-4-[4-(2-fluorophenyl)-1-piperazinyl]-1-[3-(methylthio)propanoyl]-3-piperidinol](/img/structure/B5016514.png)
![ethyl 7a-(4-ethylphenyl)-2,7-dioxo-7,7a-dihydronaphtho[2,3-b]oxirene-1a(2H)-carboxylate](/img/structure/B5016520.png)
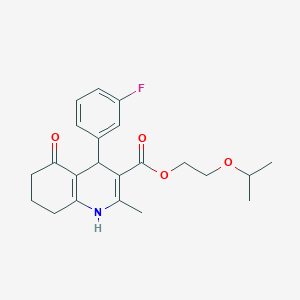
![1-{2-[(4-bromophenyl)amino]-2-oxoethyl}-2-oxo-N-propyl-1,2-dihydro-4-quinolinecarboxamide](/img/structure/B5016532.png)
![1-[(2,5-dimethylphenyl)sulfonyl]-N-(3-hydroxyphenyl)-4-piperidinecarboxamide](/img/structure/B5016536.png)
![2-ethyl-1-[(4-nitrophenyl)sulfonyl]piperidine](/img/structure/B5016549.png)

![3-phenyl-2-{[4-(1,1,2,2-tetrafluoroethoxy)benzyl]thio}-4(3H)-quinazolinone](/img/structure/B5016569.png)